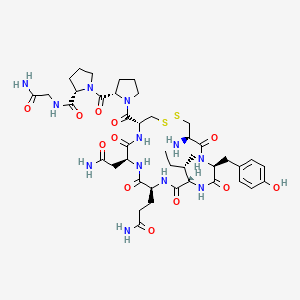
Pro8-Oxytocin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pro8-Oxytocin is a modified form of the neurohypophyseal hormone oxytocin, where the leucine residue at the eighth position is replaced by proline. This substitution results in a compound with distinct biological properties compared to the standard oxytocin. Oxytocin is known for its role in regulating various physiological functions, including uterine contractions during childbirth and lactation, as well as influencing social behaviors and bonding .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pro8-Oxytocin is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific conditions for synthesizing this compound include the use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for amino acid protection and activation with coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The final product undergoes rigorous purification steps, including high-performance liquid chromatography (HPLC), to remove any impurities and achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Pro8-Oxytocin undergoes various chemical reactions, including:
Oxidation: The disulfide bond between cysteine residues can be oxidized, affecting the peptide’s stability and activity.
Reduction: Reduction of the disulfide bond can lead to the formation of free thiol groups, altering the peptide’s conformation.
Substitution: Amino acid residues can be substituted to create analogs with different biological activities.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used in SPPS.
Major Products: The major products formed from these reactions include various analogs of this compound with modified biological activities, which are studied for their potential therapeutic applications .
Scientific Research Applications
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating social behaviors and bonding in animal models.
Medicine: Explored for its potential therapeutic effects in conditions like autism, social anxiety, and postpartum depression.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Mechanism of Action
Pro8-Oxytocin exerts its effects by binding to oxytocin receptors (OXTR), which are G-protein-coupled receptors (GPCRs). Upon binding, it activates intracellular signaling pathways, including the Gq/11 pathway, leading to an increase in intracellular calcium levels. This activation results in various physiological responses, such as uterine contractions and social bonding behaviors .
Comparison with Similar Compounds
Leu8-Oxytocin: The standard form of oxytocin with leucine at the eighth position.
Vasopressin: A peptide hormone with similar structure and functions, but primarily involved in water retention and vasoconstriction.
Uniqueness of Pro8-Oxytocin: this compound is unique due to its higher efficacy and potency in certain biological assays compared to Leu8-Oxytocin. It has shown stronger behavioral effects in primate models, making it a valuable compound for studying social behaviors and potential therapeutic applications .
Properties
Molecular Formula |
C42H62N12O12S2 |
|---|---|
Molecular Weight |
991.1 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H62N12O12S2/c1-3-21(2)34-40(64)48-25(12-13-31(44)56)36(60)50-27(17-32(45)57)37(61)51-28(20-68-67-19-24(43)35(59)49-26(38(62)52-34)16-22-8-10-23(55)11-9-22)41(65)54-15-5-7-30(54)42(66)53-14-4-6-29(53)39(63)47-18-33(46)58/h8-11,21,24-30,34,55H,3-7,12-20,43H2,1-2H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,63)(H,48,64)(H,49,59)(H,50,60)(H,51,61)(H,52,62)/t21-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1 |
InChI Key |
WEYJTHRLWIRGQK-BQGUCLBMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate](/img/structure/B12382264.png)
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]benzo[h]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12382268.png)
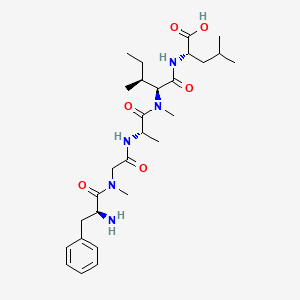
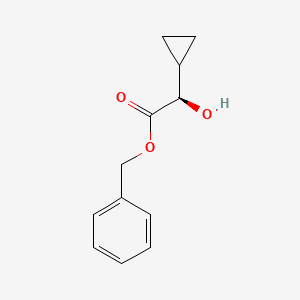
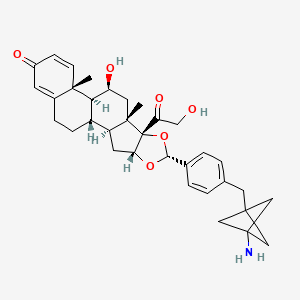
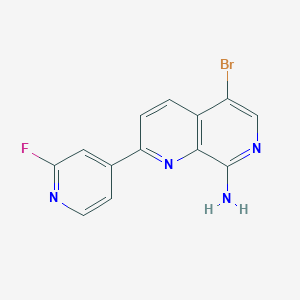


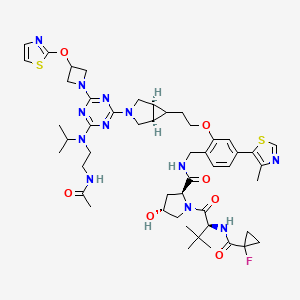
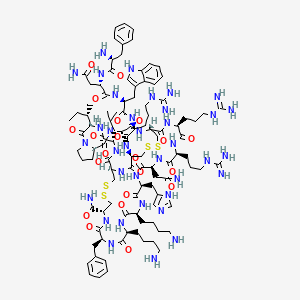
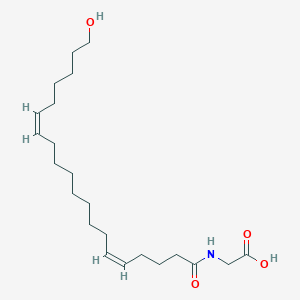
![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382329.png)

